4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Overview
Description
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the following properties:
- Chemical Formula : C11H15ClN2・2HCl
- Molecular Weight : 283.63 g/mol
- CAS Number : 885500-69-6
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-Chlorophenyl)piperidin-4-amine with hydrochloric acid (HCl) to form the dihydrochloride salt. The exact synthetic route and conditions may vary depending on the specific research or industrial process.
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride consists of a piperidine ring with a chlorophenyl group attached at the 4-position. The dihydrochloride salt adds two HCl molecules to the compound.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, reduction, and complexation reactions. For example, it may undergo nucleophilic substitution reactions with other electrophilic compounds.
Physical And Chemical Properties Analysis
- Physical State : White to creamy-white crystalline powder
- Solubility : Soluble in water
- Melting Point : Data not available
- Boiling Point : Data not available
Safety And Hazards
- First Aid Measures : In case of inhalation, skin contact, eye exposure, or ingestion, follow appropriate first-aid procedures. Seek medical attention if necessary.
- Fire-Fighting Measures : Use suitable extinguishing media. Firefighters should wear protective gear.
- Handling and Storage : Avoid heat, sparks, and open flames. Ventilation is recommended. Prevent spills and collect any spillage.
Future Directions
Research on this compound could focus on:
- Pharmacological studies to understand its potential applications.
- Investigation of its interactions with biological targets.
- Optimization of synthesis methods for improved yield and purity.
properties
IUPAC Name |
4-(4-chlorophenyl)piperidin-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINMVPQTRMIKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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